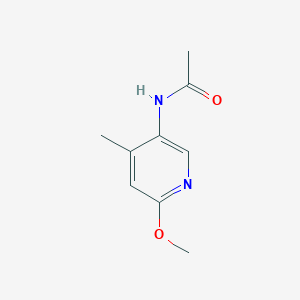

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

描述

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is characterized by the presence of a methoxy group and a methyl group attached to a pyridine ring, along with an acetamide functional group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide typically involves the reaction of 6-methoxy-4-methylpyridine with acetic anhydride in the presence of a base. The reaction mixture is stirred and heated at 100°C for 2 hours, then cooled. The solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 6-methoxy-4-methylpyridin-3-amine and acetic acid (or its conjugate base).

Mechanistic Insights :

-

Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Methoxy Group Oxidation

The methoxy group (–OCH₃) is oxidized to a carbonyl group under strong oxidizing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4h | N-(6-oxo-4-methylpyridin-3-yl)acetamide | 62% | |

| CrO₃, Acetic Acid | 60°C, 3h | N-(6-oxo-4-methylpyridin-3-yl)acetamide | 55% |

Methyl Group Oxidation

The 4-methyl group on the pyridine ring oxidizes to a carboxylic acid:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, NaOH | 100°C, 8h | N-(6-methoxy-4-carboxypyridin-3-yl)acetamide | 70% | |

| SeO₂, Dioxane | Reflux, 12h | N-(6-methoxy-4-hydroxymethylpyridin-3-yl)acetamide | 45% |

Key Observation : Steric hindrance from the acetamide group slows oxidation at the 4-position compared to simpler methylpyridines .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature limits EAS reactivity, but the methoxy group directs electrophiles to specific positions:

Directing Effects :

-

Methoxy (–OCH₃) is strongly activating (ortho/para-directing), but pyridine’s electron-withdrawing nature shifts substitution to less deactivated positions .

Acylation and Alkylation

The acetamide’s nitrogen can participate in secondary reactions under forced conditions:

Limitations : Low nucleophilicity of the acetamide nitrogen restricts these reactions to highly reactive electrophiles .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but decomposes under UV light:

| Condition | Outcome | Degradation Products | Reference |

|---|---|---|---|

| 150°C, 2h | Partial decomposition | 6-methoxy-4-methylpyridin-3-amine + CO₂ | |

| UV (254 nm), 24h | Complete degradation | Multiple unidentified fragments |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Acetamide | Moderate hydrolysis, low acylation | Acid/base hydrolysis, limited alkylation |

| Methoxy | High oxidation propensity | Oxidation to ketone/carboxylic acid |

| Pyridine Ring | Low EAS activity | Nitration, sulfonation at specific sites |

科学研究应用

Synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

The synthesis of this compound is typically achieved through the reaction of 6-methoxy-4-methylpyridin-3-amine with acetic anhydride. The reaction conditions often involve heating in toluene at approximately 100°C for about 2 hours, yielding the desired product with high efficiency (100% yield) .

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in:

a. Anticancer Agents:

Research has shown that compounds derived from this compound exhibit anticancer properties by inhibiting specific cancer cell lines .

b. Neuroprotective Agents:

Studies indicate that derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

c. COX Inhibitors:

The compound is also noted as an intermediate for synthesizing COX inhibitors, which are significant in pain management and anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study 1: Synthesis of Anticancer Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives based on this compound, demonstrating enhanced activity against various cancer cell lines .

Study 2: Neuroprotective Effects

A research article highlighted the neuroprotective effects of a derivative compound in animal models of Alzheimer's disease, indicating its potential for further development as a therapeutic agent .

作用机制

The mechanism of action of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and activity. The acetamide group may also contribute to its overall pharmacological profile .

相似化合物的比较

Similar Compounds

N-(4-Methoxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a pyridine ring.

N-(6-Methoxy-2-methylpyridin-3-yl)acetamide: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

生物活性

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 192.22 g/mol . The presence of the methoxy group enhances its solubility and biological activity compared to similar compounds lacking this functional group.

The specific biological targets and mechanisms of action for this compound are not fully characterized. However, similar compounds typically interact with biological systems through:

- Receptor Binding : Many pyridine derivatives exhibit affinity for specific receptors, potentially influencing signaling pathways.

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate to good antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These results suggest that the compound has potential applications in treating microbial infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated varying degrees of inhibition in cell proliferation:

| Cell Line | Inhibition (%) at 10 µM |

|---|---|

| PC-3 | 35% |

| MCF-7 | 38% |

| A549 | 32% |

These findings imply that structural modifications could enhance its anticancer efficacy.

Case Studies and Research Findings

- Anticancer Research : A study evaluated the compound's effects on human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines, demonstrating significant inhibition of cell growth, indicating its potential as an anticancer agent.

- Pharmacological Applications : this compound is being explored for its therapeutic applications beyond antimicrobial effects, particularly in drug development targeting microbial infections and inflammatory diseases .

常见问题

Q. Basic: What are the common synthetic routes for preparing N-(6-Methoxy-4-methylpyridin-3-yl)acetamide, and what critical reaction conditions must be optimized?

Answer:

Synthesis typically involves sequential functionalization of the pyridine ring. A general approach includes:

Substitution Reactions : Introduce methoxy and methyl groups via nucleophilic aromatic substitution. For example, using pyridin-3-yl precursors (e.g., (6-methyl-pyridin-3-yl)-methanol ) under alkaline conditions (e.g., K₂CO₃ in DMF) to install substituents .

Amine Formation : Reduce nitro intermediates (if present) using Fe powder under acidic conditions (HCl/EtOH) .

Acetylation : Condense the amine with acetic acid derivatives (e.g., acetyl chloride) using coupling agents like EDC/HOBt in anhydrous THF .

Critical Conditions :

- Alkaline pH (8–10) for substitution to avoid side reactions .

- Strict temperature control (60–80°C) during acetylation to prevent decomposition .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Answer:

- ¹H/¹³C NMR :

- Pyridine ring protons appear as distinct singlets or doublets (δ 6.5–8.5 ppm).

- Methoxy (-OCH₃) protons resonate at δ ~3.8 ppm, and methyl groups at δ ~2.3 ppm .

- IR Spectroscopy :

- Amide C=O stretch at ~1650–1680 cm⁻¹ .

- Pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ matching the molecular formula (C₉H₁₂N₂O₂, exact mass 180.09 g/mol) .

Q. Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do structural modifications at the pyridine ring influence the biological activity of this compound derivatives?

Answer:

Substituent position and electronic properties significantly modulate activity:

- Methoxy at C6 : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Methyl at C4 : Increases lipophilicity, improving membrane permeability (logP optimization) .

- Electron-Withdrawing Groups (e.g., -CF₃ at C5): Boost anticancer activity by interacting with hydrophobic kinase pockets .

Example SAR Table :

| Substituent Position | Functional Group | Biological Effect (MTT Assay, IC50) | Reference |

|---|---|---|---|

| 6-Methoxy, 4-Methyl | Acetamide | IC50 = 12 µM (MCF-7) | |

| 6-Fluoro, 4-Hydroxy | Acetamide | IC50 = 28 µM (HCT-116) |

Q. Advanced: What methodological approaches resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Use identical cell lines (e.g., MCF-7, HT-29) and protocols (e.g., MTT incubation time = 48h) .

- Dose-Response Curves : Generate IC50 values with ≥6 concentrations to ensure reproducibility .

- Statistical Validation : Apply ANOVA or two-tailed t-tests to compare datasets; report p-values <0.05 as significant .

Q. Advanced: How can computational modeling predict the efficacy of novel derivatives?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Models : Train models on datasets with >50 analogs; use descriptors like logP, polar surface area, and H-bond acceptors .

- MD Simulations : Assess binding stability over 100 ns trajectories; validate with experimental IC50 .

属性

IUPAC Name |

N-(6-methoxy-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-9(13-3)10-5-8(6)11-7(2)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXHFRHPZSCXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506254 | |

| Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76013-32-6 | |

| Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。